3-[(1H-1,2,4-triazol-1-yl)methyl]piperidine hydrochloride
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Overview
Description
3-[(1H-1,2,4-triazol-1-yl)methyl]piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-1,2,4-triazol-1-yl)methyl]piperidine hydrochloride typically involves the reaction of piperidine with a triazole derivative under specific conditions. One common method includes the use of a nucleophilic substitution reaction where the piperidine ring is functionalized with a triazole group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods are designed to be efficient and scalable, often incorporating automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-[(1H-1,2,4-triazol-1-yl)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole moiety can be replaced or modified under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Copper(I) iodide, dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional functional groups, while reduction can lead to the formation of simpler triazole compounds .
Scientific Research Applications
3-[(1H-1,2,4-triazol-1-yl)methyl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, particularly in the development of antifungal and anticancer drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(1H-1,2,4-triazol-1-yl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The triazole moiety is known to bind to enzymes and receptors, inhibiting their activity. This binding can disrupt various biological pathways, leading to the compound’s therapeutic effects. For example, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-ylmethyl)aniline hydrochloride: Similar structure but with an aniline group instead of a piperidine ring.
2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid: Contains a triazole ring but differs in the attached functional groups.
Uniqueness
3-[(1H-1,2,4-triazol-1-yl)methyl]piperidine hydrochloride is unique due to its specific combination of a piperidine ring and a triazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H15ClN4 |
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Molecular Weight |
202.68 g/mol |
IUPAC Name |
3-(1,2,4-triazol-1-ylmethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C8H14N4.ClH/c1-2-8(4-9-3-1)5-12-7-10-6-11-12;/h6-9H,1-5H2;1H |
InChI Key |
HLKSAVLPTALBRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CN2C=NC=N2.Cl |
Origin of Product |
United States |
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